DBCO-PEG4-Biotin

Vue d'ensemble

Description

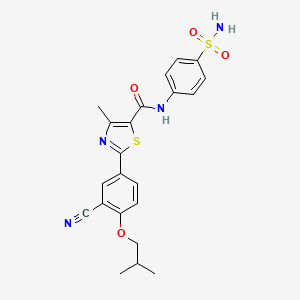

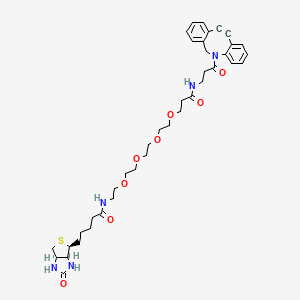

DBCO-PEG4-Biotin is a biotinylation reagent used for labeling azide-containing biomolecules . It is an azadibenzocyclooctyne-biotin derivative containing a biotin group and 4 PEGs . The hydrophilic PEG4 linker reduces or eliminates aggregation and precipitation during the labeling process by increasing the hydrophilicity of the target molecule .

Molecular Structure Analysis

The molecular formula of DBCO-PEG4-Biotin is C39H51N5O8S . Its molecular weight is 749.92 g/mol . The exact mass is 749.34 g/mol .

Chemical Reactions Analysis

DBCO-PEG4-Biotin is used for the introduction of a biotin moiety to azide-labeled biomolecules via copper-free strain-promoted alkyne-azide click chemistry (SPAAC) reaction . The alkyne group can react with azide moiety in copper-free Click Chemistry reaction to form a stable triazole linkage .

Physical And Chemical Properties Analysis

DBCO-PEG4-Biotin is a solid substance . It is soluble to 100 mM in DMSO and to 100 mM in ethanol . It is recommended to be stored at -20°C .

Applications De Recherche Scientifique

Copper-Free Click Chemistry

DBCO-PEG4-Biotin is used in copper-free click chemistry . This is a type of bioconjugation technique that allows for the linking of molecules in a biocompatible manner. The DBCO group in the compound can react with azide-functionalized compounds or biomolecules without the need for a Cu(I) catalyst, resulting in a stable triazole linkage .

Bioconjugation

DBCO-PEG4-Biotin serves as a bridge, connecting molecules with different biological activities to form a complex with specific functions . This makes it a versatile tool in bioconjugation, where it can be used to attach various biomolecules to one another.

Protein Labeling

The compound is used in protein labeling . The biotin moiety in the compound can bind to proteins, allowing for their detection and analysis. This is particularly useful in proteomics research, where understanding the structure and function of proteins is key.

Biological Imaging

DBCO-PEG4-Biotin can be used as a biological probe for cell imaging and tracing studies . This allows researchers to gain insights into the structure and function of cells, contributing to our understanding of various biological processes.

Drug Targeting

The compound shows promise in the field of drug targeting . By attaching therapeutic agents to the compound, it may be possible to deliver drugs directly to their intended targets, improving their efficacy and reducing side effects.

Glycan and Lipid Studies

DBCO-PEG4-Biotin is often a reagent of choice in live cell surface glycans and lipids studies where the presence of cytotoxic copper catalyst is not acceptable . It provides an ideal alternative to copper requiring biotin-alkynes in applications where the presence of copper is a concern .

Mécanisme D'action

Target of Action

DBCO-PEG4-Biotin is a versatile biotinylation reagent used for the introduction of a biotin moiety to azide-labeled biomolecules . The primary targets of DBCO-PEG4-Biotin are azide-containing biomolecules . These biomolecules can be proteins, nucleic acids, or other macromolecules that have been chemically modified to contain azide groups .

Mode of Action

DBCO-PEG4-Biotin operates through a copper-free strain-promoted alkyne-azide click chemistry (SPAAC) reaction . The DBCO group in the compound can undergo a SPAAC reaction with azide groups present in biomolecules, forming a stable triazole linkage . This reaction is highly efficient and specific, allowing for precise labeling of azide-tagged biomolecules .

Biochemical Pathways

The exact biochemical pathways affected by DBCO-PEG4-Biotin depend on the nature of the azide-labeled biomolecules it interacts with. The primary role of dbco-peg4-biotin is to enable the visualization or enrichment of azide-tagged targets . This can impact various biochemical pathways depending on the specific targets being studied.

Pharmacokinetics

The hydrophilic peg4 linker in the compound is known to reduce or eliminate aggregation and precipitation during the labeling process by increasing the hydrophilicity of the target molecule . This suggests that the compound may have good solubility and could potentially be well-distributed in aqueous biological environments.

Result of Action

The primary result of DBCO-PEG4-Biotin’s action is the formation of a stable triazole linkage with azide-labeled biomolecules . This enables the visualization or enrichment of these biomolecules, which can be crucial in various biological and biochemical research applications .

Action Environment

The efficiency of DBCO-PEG4-Biotin’s action can be influenced by environmental factors. For instance, more efficient labeling occurs at higher temperatures and with a greater excess of the biotin reagent . Furthermore, the compound should be stored at -20°C to maintain its stability . It’s also worth noting that the compound’s hydrophilic PEG4 linker enhances its performance in aqueous environments .

Safety and Hazards

According to the safety data sheet, DBCO-PEG4-Biotin does not meet the criteria for classification in accordance with Regulation No 1272/2008/EC . It is recommended to avoid all direct contact and to use only in a chemical fume hood . In case of skin contact, wash off with soap and plenty of water .

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N5O8S/c45-35(12-6-5-11-34-38-32(28-53-34)42-39(48)43-38)41-18-20-50-22-24-52-26-25-51-23-21-49-19-16-36(46)40-17-15-37(47)44-27-31-9-2-1-7-29(31)13-14-30-8-3-4-10-33(30)44/h1-4,7-10,32,34,38H,5-6,11-12,15-28H2,(H,40,46)(H,41,45)(H2,42,43,48)/t32-,34-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHSQAOQVNHUGL-QRBHCBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099282 | |

| Record name | (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DBCO-PEG4-Biotin | |

CAS RN |

1255942-07-4 | |

| Record name | (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255942-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide](/img/structure/B606881.png)

![(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B606898.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)